

An In-depth Technical Guide to **tert-Butyl N-(4-azidobutyl)carbamate**

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Compound of Interest

Compound Name: *Tert-butyl N-(4-azidobutyl)carbamate*

Cat. No.: *B1280418*

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CAS Number: 129392-85-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl N-(4-azidobutyl)carbamate**, a bifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in bioconjugation and molecular assembly through "click chemistry."

Core Properties and Specifications

Tert-butyl N-(4-azidobutyl)carbamate is a valuable research chemical that incorporates two key functional groups: a terminal azide and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal linker for a variety of applications. The azide group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The Boc-protected amine provides a latent primary amine that can be readily deprotected under mild acidic conditions for subsequent functionalization.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	129392-85-4	--INVALID-LINK--[1]
Molecular Formula	C ₉ H ₁₈ N ₄ O ₂	--INVALID-LINK--[2], --INVALID-LINK--[1]
Molecular Weight	214.27 g/mol	--INVALID-LINK--[2]
Appearance	Off-white solid	--INVALID-LINK--
Purity	Typically ≥95% or ≥98%	--INVALID-LINK--[2], --INVALID-LINK--[1]
Solubility	Insoluble in water	--INVALID-LINK--
Storage Temperature	4°C	--INVALID-LINK--[1]

Table 2: Computational Data

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	87.09 Å ²	--INVALID-LINK--[1]
LogP	2.6016	--INVALID-LINK--[1]
Hydrogen Bond Donors	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[1]
Rotatable Bonds	5	--INVALID-LINK--[1]

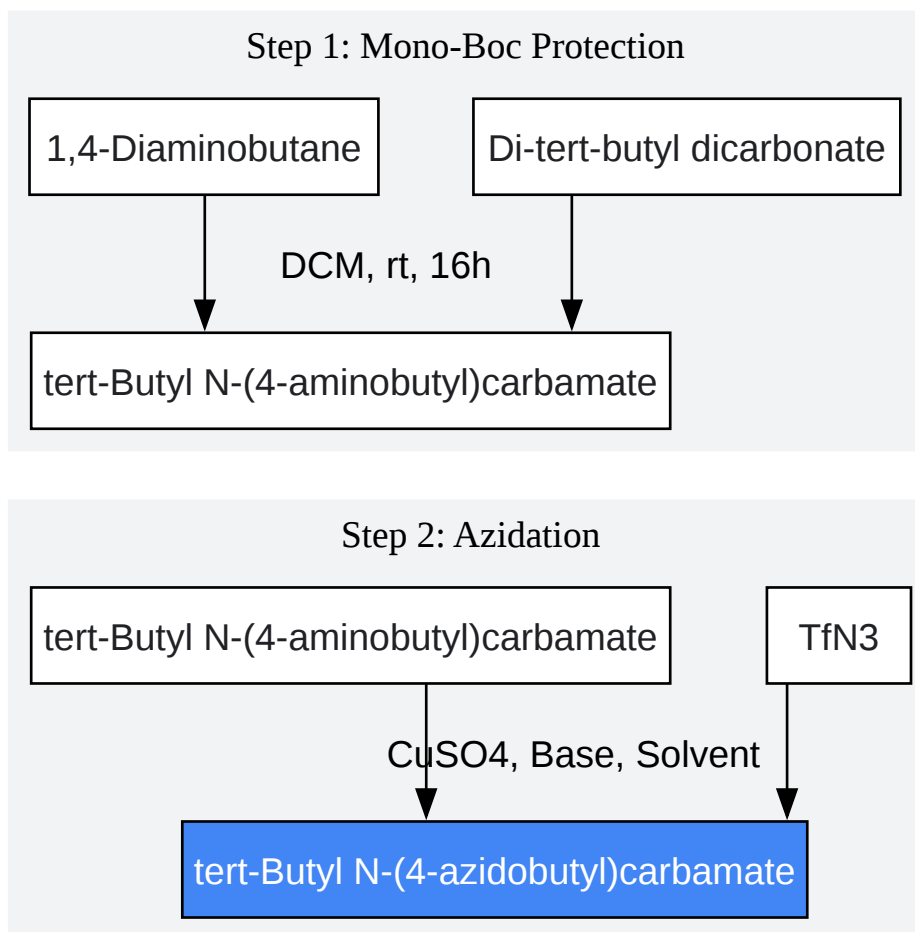
Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **tert-butyl N-(4-azidobutyl)carbamate** and its subsequent use in click chemistry and deprotection reactions.

Synthesis of tert-Butyl N-(4-azidobutyl)carbamate

The synthesis is a two-step process starting from 1,4-diaminobutane. The first step involves the mono-Boc protection of the diamine, followed by the conversion of the remaining primary amine

to an azide.



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Synthetic workflow for **tert-Butyl N-(4-azidobutyl)carbamate**.

Step 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol is adapted from a known procedure for the mono-Boc protection of 1,4-diaminobutane.[3][4]

- Materials:
 - 1,4-Diaminobutane (5 eq.)
 - Di-tert-butyl dicarbonate (Boc₂O) (1 eq.)

- Dichloromethane (DCM)
- Procedure:
 - Dissolve 1,4-diaminobutane (e.g., 11.36 mmol, 1 g) in dichloromethane (15 ml).
 - Slowly add a solution of di-tert-butyl dicarbonate (e.g., 2.83 mmol, 0.619 g) in dichloromethane (15 ml) to the stirred solution of the diamine at room temperature.
 - Stir the reaction mixture at room temperature for 16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the reaction mixture to remove any insoluble impurities.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl N-(4-aminobutyl)carbamate.

Step 2: Synthesis of **tert-Butyl N-(4-azidobutyl)carbamate** from tert-Butyl N-(4-aminobutyl)carbamate

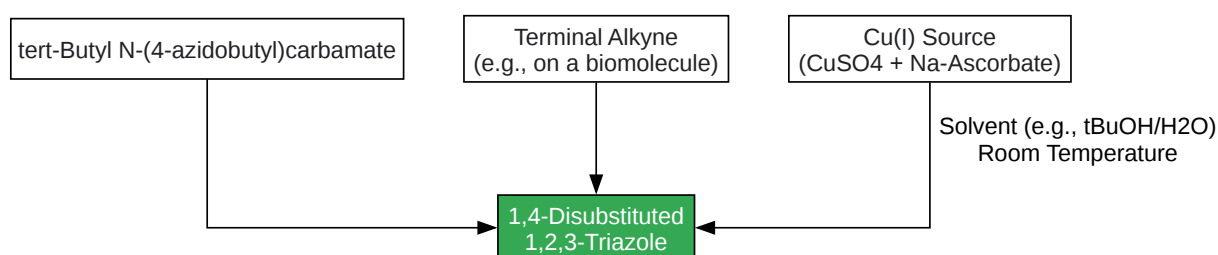
This procedure utilizes a copper-catalyzed diazo transfer reaction with triflyl azide (TfN₃).

- Materials:
 - tert-Butyl N-(4-aminobutyl)carbamate (1 eq.)
 - Trifluoromethanesulfonyl azide (TfN₃) (1.1 eq.)
 - Copper(II) sulfate (CuSO₄) (catalytic amount)
 - Base (e.g., triethylamine or pyridine)
 - Solvent (e.g., DCM or Methanol/Water)
- Procedure:

- Dissolve *tert*-butyl N-(4-aminobutyl)carbamate in the chosen solvent.
- Add a catalytic amount of CuSO₄.
- Add the base to the reaction mixture.
- Slowly add triflyl azide to the stirring solution at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure ***tert*-butyl N-(4-azidobutyl)carbamate**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a click chemistry reaction using ***tert*-butyl N-(4-azidobutyl)carbamate** with a terminal alkyne.^{[5][6][7]}



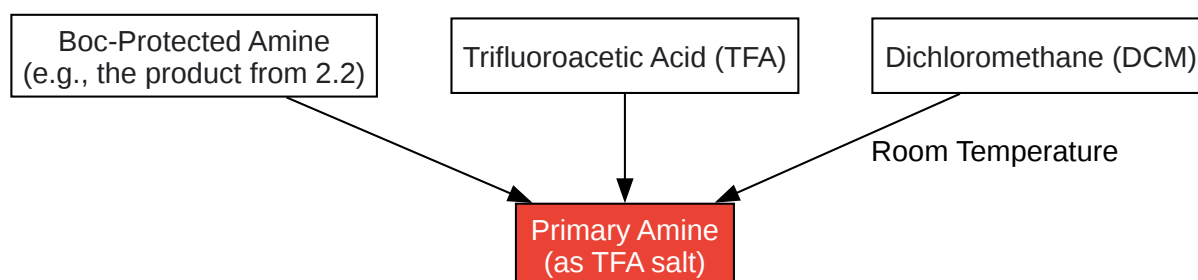
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General workflow for a CuAAC (Click Chemistry) reaction.

- Materials:
 - **tert-Butyl N-(4-azidobutyl)carbamate** (1 eq.)
 - Terminal alkyne-containing molecule (1 eq.)
 - Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (e.g., 1-5 mol%)
 - Sodium ascorbate (e.g., 10-50 mol%)
 - Solvent (e.g., a mixture of t-butanol and water, or THF and water)
- Procedure:
 - Dissolve the terminal alkyne and **tert-butyl N-(4-azidobutyl)carbamate** in the chosen solvent system.
 - In a separate vial, prepare a fresh solution of sodium ascorbate in water.
 - In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in water.
 - Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO_4 solution. A color change to yellow/orange is often observed, indicating the formation of the Cu(I) catalyst.
 - Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography if necessary.

Boc-Deprotection of the Amine

This protocol describes the removal of the Boc protecting group to reveal the primary amine using trifluoroacetic acid (TFA).



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Workflow for the deprotection of the Boc group.

- Materials:
 - Boc-protected amine (1 eq.)
 - Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM)
 - Dichloromethane (DCM)
- Procedure:
 - Dissolve the Boc-protected amine in DCM.
 - Add TFA to the solution at room temperature. The amount of TFA can be adjusted depending on the substrate's sensitivity.
 - Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, remove the solvent and excess TFA under reduced pressure.

- The resulting amine is obtained as its TFA salt. If the free amine is required, a basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed.

Applications in Research and Development

The unique bifunctional nature of **tert-butyl N-(4-azidobutyl)carbamate** makes it a versatile tool in several areas of scientific research:

- **Bioconjugation:** The azide group allows for the efficient and specific attachment of this linker to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain a terminal alkyne. This is a powerful strategy for creating labeled biomolecules for imaging, diagnostics, or therapeutic applications.
- **Drug Discovery:** This linker can be used to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic drug). The cleavable Boc group can be removed to attach another molecule, enabling the synthesis of complex drug conjugates.
- **Materials Science:** In polymer chemistry, it can be used to functionalize polymer chains or surfaces. The azide allows for the "clicking" of the polymer onto a surface or another polymer, while the protected amine can be deprotected to introduce new functionalities.
- **Peptide Synthesis:** It can be incorporated into peptide chains to introduce a site for subsequent modification via click chemistry.

Safety and Handling

Tert-butyl N-(4-azidobutyl)carbamate should be handled with appropriate care in a well-ventilated fume hood. As with all organic azides, there is a potential for instability, especially with heat or shock, although the ratio of heavy atoms to nitrogen in this compound suggests a moderate level of stability.^[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. For related compounds, hazards such as causing severe skin burns and eye damage have been reported.^[1]

This guide provides a foundational understanding and practical protocols for the use of **tert-butyl N-(4-azidobutyl)carbamate**. For specific applications, further optimization of the described methods may be necessary.

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